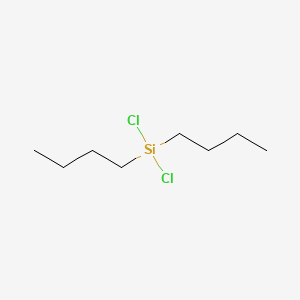
2,6-Bis(diphenylphosphino)pyridine
Descripción general
Descripción
2,6-Bis(diphenylphosphino)pyridine is a chemical compound with the molecular formula C29H23NP2 and a molecular weight of 447.46 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H . This indicates the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance under normal conditions . It has a molecular weight of 447.46 . The boiling point is 563.8±35.0 °C .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
2,6-Bis(diphenylphosphino)pyridine has shown high performance in palladium-catalyzed C-N coupling reactions. It has been effective in coupling a variety of aryl halides with anilines, N-heterocyclic aromatic amines, and a cyclic secondary amine, yielding good to excellent results (Nadri, Rafiee, Jamali, & Joshaghani, 2014). Additionally, this ligand has been used in the palladium-catalyzed Heck reaction, catalyzing the coupling of aryl chlorides and bromides with styrene (Ataei, Nadri, Rafiee, Jamali, & Joshaghani, 2013).
Formation of Metal Complexes
The ligand has been employed in synthesizing various palladium complexes. For example, tri- and dinuclear palladium complexes were synthesized using this compound, revealing unique coordination modes (Song, Zhang, & Mak, 2002). Additionally, its reaction with K4Mo2Cl8 and Re2Cl82- resulted in complexes with retained and reduced metal-metal bonds, respectively (Cotton, Dikarev, Jordan, Murillo, & Petrukhina, 1998).
Photophysical Applications
This compound has been used in the study of copper iodide complexes, where it contributed to the formation of complexes with rich structures and photoluminescent properties (Wei, Liu, Liu, Bian, Zhao, & Huang, 2014).
Application in Material Science
The ligand has been utilized in the synthesis of novel polyimides and polyamides. These polymers, containing pyridine and triphenylphosphine groups, demonstrated outstanding thermal stability, good mechanical properties, and excellent flame retardancy (Chen, Liu, Tang, & Sheng, 2020), (Zhang, Pan, Zhang, Zhou, & Liu, 2020).
Synthesis of Novel Ligands and Their Metal Complexes
A C2 symmetric tridentate ligand was synthesized using this compound, applied in asymmetric transfer hydrogenation (Jiang, Plew, Murtuza, & Zhang, 1996). Moreover, a P,N,P-tridentate ligand was used to generate a metallomacrocyclic host species encapsulating Tl(I) and Cu(I) guest ions (Song, Zhang, Hui, Che, & Mak, 2002).
Coordination Chemistry with F-Element Ions
This compound has been used in chelating f-element ions, offering insights into coordination chemistry relevant to nuclear waste processing and other applications (Rapko, Duesler, Smith, Paine, & Ryan, 1993).
Safety and Hazards
Direcciones Futuras
2,6-Bis(diphenylphosphino)pyridine is an important ligand often used in metal-catalyzed reactions . It can form complexes with metals and is used to catalyze reactions such as hydrogenation, olefin synthesis, and C-C bond formation . Therefore, it has potential applications in the field of organic synthesis .
Mecanismo De Acción
Target of Action
The primary target of 2,6-Bis(diphenylphosphino)pyridine is the formation of a heterooctanuclear cluster complex . This complex is formed through a self-assembly reaction and is characterized by single crystal X-ray diffraction .
Mode of Action
This compound interacts with its targets by forming a diphosphine-supported Ag3Cu5 cluster structure . This structure is highly stabilized through substantial Cu–Ag and Cu–Cu intermetallic interactions . The Ag3Cu5 cluster is sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation, resulting in brilliant photoluminescence under ambient conditions .
Biochemical Pathways
The biochemical pathways affected by this compound involve luminescence arising from metal cluster-centered 3 [d → p/s] and 3 [π (ebzcz) → π* (dpppy)] 3 LLCT (ligand-to-ligand charge transfer) transitions . These transitions are revealed by TD-DFT studies .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in an inert atmosphere . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action result in brilliant photoluminescence under ambient conditions . This is due to the Ag3Cu5 cluster being sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound exhibits luminescence with an emission peak at 525 nm upon excitation with UV-Vis light at room temperature . Additionally, the compound should be stored in an inert atmosphere to maintain its stability .
Propiedades
IUPAC Name |
(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDYUGALDQNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348321 | |
| Record name | 2,6-Bis(diphenylphosphino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64741-27-1 | |
| Record name | 2,6-Bis(diphenylphosphino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)

![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)







